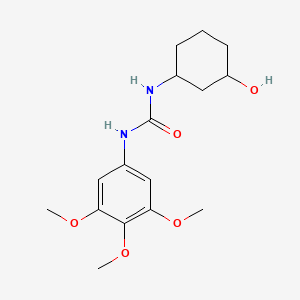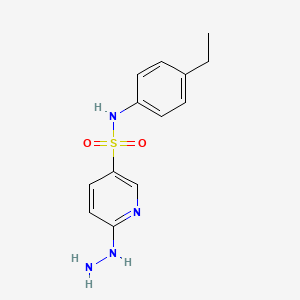
1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as HU-210, is a synthetic cannabinoid that was first synthesized in the 1980s. The compound is a potent agonist of the CB1 receptor, which is the primary receptor for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Wissenschaftliche Forschungsanwendungen
Polyurethane Emulsifying and Electrolytic Properties
Polyurethane derivatives, including urea-based compounds, have been studied for their emulsifying and electrolytic properties. Research on the polycondensation kinetics in solution of alkylimino-2,2′ diethanols with diisocyanates, such as isophorone diisocyanate, highlighted the reactivity of NCO groups and the impact of steric hindrance from cyclohexyl and alkyl residues on reaction rates. This study suggests the potential of urea derivatives in the development of polyurethanes with specific properties, influenced by the urea component's structure (Gérard, Perchec, & Pham, 1988).
Photodegradation and Hydrolysis of Pesticides
Research into the photodegradation and hydrolysis of substituted urea pesticides, such as monolinuron and linuron, in water, underscores the environmental and degradation aspects of urea derivatives. These studies are crucial for understanding the environmental fate and safety of urea-based compounds, including potential pharmaceutical applications, by assessing their stability and degradation under various conditions (Gatidou & Iatrou, 2011).
Synthesis of 1,3-Benzoxathiol-2-one Derivatives
The synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas showcases the chemical versatility of urea derivatives. This research demonstrates how urea compounds can be utilized in synthetic organic chemistry to create heterocyclic structures, which are valuable in pharmaceutical chemistry for their potential bioactive properties (Konovalova, Avdeenko, Dʼyakonenko, & Shishkina, 2020).
Thermal Decomposition Analysis
Studies on the thermal decomposition of alkyl- and aryl-ureas through DSC, TG, and IR spectroscopy contribute to our understanding of the physical and chemical stability of urea derivatives. Identifying the conditions under which urea compounds decompose can inform their safe handling and storage, as well as their applicability in various industrial processes (Stradella & Argentero, 1995).
Eigenschaften
IUPAC Name |
1-(3-hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)18-16(20)17-10-5-4-6-12(19)7-10/h8-10,12,19H,4-7H2,1-3H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDITIEDIBRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)



![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)


![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)
